molecular formula C11H21ClN2O B13933976 2-ethyl-8-methyl-2,8-diazaspiro[4.5]decan-1-one;hydrochloride CAS No. 64097-87-6

2-ethyl-8-methyl-2,8-diazaspiro[4.5]decan-1-one;hydrochloride

Cat. No.: B13933976
CAS No.: 64097-87-6
M. Wt: 232.75 g/mol
InChI Key: ITANRILVEBFPOT-UHFFFAOYSA-N
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Description

2-ethyl-8-methyl-2,8-diazaspiro[4.5]decan-1-one;hydrochloride is a compound belonging to the class of spirocyclic compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound has shown potential in various scientific research fields due to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-8-methyl-2,8-diazaspiro[4.5]decan-1-one;hydrochloride typically involves the formation of the spirocyclic structure through a series of chemical reactions. One common method involves the reaction of a suitable amine with a ketone or aldehyde to form an imine, followed by cyclization to form the spirocyclic structure. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

2-ethyl-8-methyl-2,8-diazaspiro[4.5]decan-1-one;hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

2-ethyl-8-methyl-2,8-diazaspiro[4

Mechanism of Action

The mechanism of action of 2-ethyl-8-methyl-2,8-diazaspiro[4.5]decan-1-one;hydrochloride involves its interaction with specific molecular targets in the body. For example, it has been shown to inhibit the activity of receptor interaction protein kinase 1 (RIPK1), which plays a key role in the necroptosis pathway. By blocking this pathway, the compound can prevent cell death and inflammation, making it a potential therapeutic agent for various diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethyl-8-methyl-2,8-diazaspiro[4.5]decan-1-one;hydrochloride stands out due to its specific structural features and potent biological activity. Its ability to inhibit RIPK1 with high specificity and potency makes it a valuable compound for further research and development .

Properties

CAS No.

64097-87-6

Molecular Formula

C11H21ClN2O

Molecular Weight

232.75 g/mol

IUPAC Name

2-ethyl-8-methyl-2,8-diazaspiro[4.5]decan-1-one;hydrochloride

InChI

InChI=1S/C11H20N2O.ClH/c1-3-13-9-6-11(10(13)14)4-7-12(2)8-5-11;/h3-9H2,1-2H3;1H

InChI Key

ITANRILVEBFPOT-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC2(C1=O)CCN(CC2)C.Cl

Origin of Product

United States

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